4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Overview
Description
4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.05686342 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alzheimer's Disease Treatment Potential
Compounds with similar structures have been explored for their neuroprotective and therapeutic potentials in Alzheimer's disease. For instance, benzamide derivatives acting as selective inhibitors of histone deacetylase 6 (HDAC6) have shown promise in decreasing tau protein phosphorylation and aggregation, which are key pathological markers of Alzheimer's disease. These findings suggest the potential of benzamide derivatives in ameliorating Alzheimer's disease phenotypes and improving cognitive functions in animal models, indicating a possible application area for similar compounds (Lee et al., 2018).
Photodynamic Therapy for Cancer Treatment
Another research application of related compounds includes their use in photodynamic therapy (PDT) for cancer treatment. Specific derivatives have been identified with significant singlet oxygen quantum yield, essential for effective PDT. The properties of these compounds, such as good fluorescence and high singlet oxygen quantum yield, make them suitable candidates as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antifungal and Antimicrobial Agents
Research has also explored the synthesis of benzamide derivatives for their potential antifungal and antimicrobial properties. These compounds, through various structural modifications, have been screened for their effectiveness against fungal and microbial strains, showcasing the broad spectrum of biological activities that benzamide derivatives can exhibit (Narayana et al., 2004).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from benzamide and related structures has demonstrated significant anti-inflammatory and analgesic effects. These compounds have been identified as potent cyclooxygenase inhibitors (COX-1/COX-2), with some showing higher inhibitory activity and selectivity for COX-2, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antioxidant Activities
Endophytic Streptomyces species have been found to produce benzamide derivatives with notable antioxidant activities. These findings underline the potential of such compounds in contributing to oxidative stress reduction and the management of diseases associated with free radical damage (Yang et al., 2015).
Properties
IUPAC Name |
4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-6-13-12(18-7)14-11(16)8-3-4-9(15)10(5-8)17-2/h3-6,15H,1-2H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYHSUWRPWEGLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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